molecular formula C27H30ClNO7 B11207285 Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207285
M. Wt: 516.0 g/mol
InChI Key: GVZQVVGHBZXTQV-UHFFFAOYSA-N
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Description

Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with a 4-chlorobenzyl group and a 2,3,4-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (4-chlorobenzaldehyde), a β-ketoester (diethyl acetoacetate), and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution: Substituted derivatives with different functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence calcium influx and, consequently, affect cellular functions such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function, used for cardiovascular conditions.

Uniqueness

Diethyl 1-(4-chlorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzyl group and a 2,3,4-trimethoxyphenyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C27H30ClNO7

Molecular Weight

516.0 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(2,3,4-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30ClNO7/c1-6-35-26(30)20-15-29(14-17-8-10-18(28)11-9-17)16-21(27(31)36-7-2)23(20)19-12-13-22(32-3)25(34-5)24(19)33-4/h8-13,15-16,23H,6-7,14H2,1-5H3

InChI Key

GVZQVVGHBZXTQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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